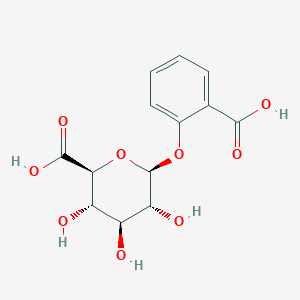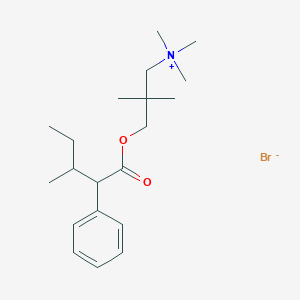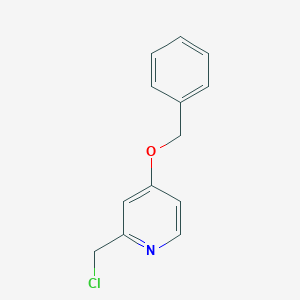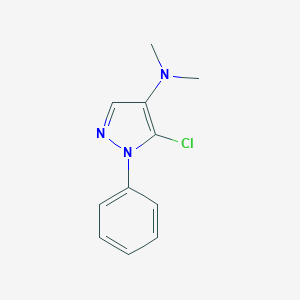
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family and has a molecular formula of C12H13ClN2.
Wirkmechanismus
The mechanism of action of Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has been found to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe to use in experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain animal models.
Zukünftige Richtungen
There are several future directions for the research of Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-. One potential direction is the development of new drugs for the treatment of arthritis and inflammation. Additionally, this compound has shown promise in the treatment of cancer, and future research could focus on developing new cancer therapies based on Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Finally, future research could focus on improving the solubility of Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- to make it easier to administer in animal models.
Synthesemethoden
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- can be synthesized through a multi-step process. The initial step involves the reaction of 4-chlorobenzaldehyde with dimethylformamide dimethyl acetal to form 4-chloro-1-(dimethylamino)-1-phenylbut-3-en-2-one. The second step involves the reaction of the product obtained from the first step with hydrazine hydrate to form 5-chloro-4-(dimethylamino)-1-phenylpyrazole. The final step involves the chlorination of the pyrazole ring using thionyl chloride to form Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and inflammation.
Eigenschaften
CAS-Nummer |
19730-23-5 |
|---|---|
Produktname |
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- |
Molekularformel |
C11H12ClN3 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
5-chloro-N,N-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-14(2)10-8-13-15(11(10)12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
LUEMPWVBDPMIDZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Cl |
Kanonische SMILES |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Cl |
Andere CAS-Nummern |
19730-23-5 |
Synonyme |
5-Chloro-N,N-dimethyl-1-phenyl-1H-pyrazol-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



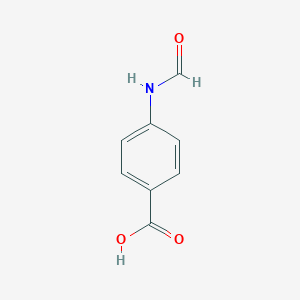

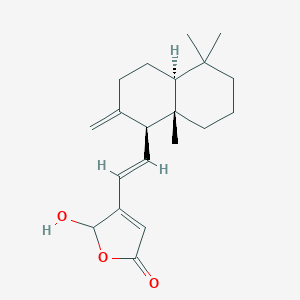
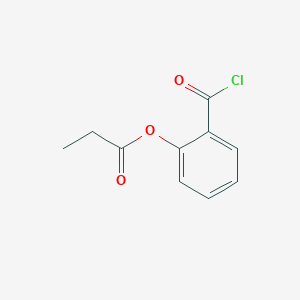


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


